molecular formula C10H14F2N2O2 B2931549 3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide CAS No. 2361642-41-1

3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide

Katalognummer B2931549
CAS-Nummer: 2361642-41-1
Molekulargewicht: 232.231
InChI-Schlüssel: GMUOBHDMGZCRDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in the biosynthesis of polyamines, essential compounds for cell proliferation and differentiation.

Wirkmechanismus

DFMO works by inhibiting the enzyme ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential compounds for cell proliferation and differentiation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces the production of polyamines, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of polyamine levels. DFMO has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DFMO has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis. However, DFMO also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on DFMO, including:
1. Development of new formulations with improved solubility and bioavailability.
2. Evaluation of DFMO in combination with other drugs for cancer therapy.
3. Investigation of the potential neuroprotective effects of DFMO in animal models of neurodegenerative disorders.
4. Development of new analogs of DFMO with improved potency and selectivity.
5. Investigation of the potential anti-inflammatory effects of DFMO in animal models of inflammatory diseases.
In conclusion, DFMO is a promising compound with potential therapeutic uses in various diseases. Its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis make it a valuable tool for research in cancer, parasitic infections, and neurodegenerative disorders. However, further research is needed to fully understand its potential and limitations.

Synthesemethoden

DFMO can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with N,N-dimethylformamide to form N,N-dimethyl-2,2-difluoroethylamine, which is then reacted with cyclobutanone to form the desired product.

Wissenschaftliche Forschungsanwendungen

DFMO has been extensively studied in preclinical and clinical studies for its potential therapeutic uses in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. DFMO has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. DFMO has also been shown to have anti-parasitic properties, making it a potential treatment for diseases such as African sleeping sickness. Additionally, DFMO has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3,3-difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-4-7(15)13-9(8(16)14(2)3)5-10(11,12)6-9/h4H,1,5-6H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUOBHDMGZCRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC(C1)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.